

Commercial suppliers of 3,5-Bis(trifluoromethyl)-N-ethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)-N-ethylaniline

Cat. No.: B1333709

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An In-depth Technical Guide to **3,5-Bis(trifluoromethyl)-N-ethylaniline** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Bis(trifluoromethyl)-N-ethylaniline**, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, commercial availability, and synthetic methodologies, tailored for researchers, scientists, and professionals in drug development. The presence of two trifluoromethyl groups on the aniline ring significantly enhances the lipophilicity, metabolic stability, and electron-withdrawing nature of the molecule, making it a valuable building block for creating targeted and effective therapeutic agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Commercial Availability

A variety of chemical suppliers offer **3,5-Bis(trifluoromethyl)-N-ethylaniline** and its precursor, 3,5-Bis(trifluoromethyl)aniline. The following table summarizes the offerings from several key suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Additional Information
Oakwood Chemical	3,5-Bis(trifluoromethyl)-N-ethylaniline	49850-16-0	C ₁₀ H ₉ F ₆ N	97%	Boiling Point: 96-98°C/15mm
AK Scientific, Inc.	N-Ethyl-3,5-bis(trifluoromethyl)aniline	49850-16-0	C ₁₀ H ₉ F ₆ N	95% (min)	
Santa Cruz Biotechnology	3,5-Bis(trifluoromethyl)-N-ethylaniline	49850-16-0	C ₁₀ H ₉ F ₆ N		For research use only
INDOFINE Chemical Company	3,5-BIS(TRIFLUOROMETHYL)-N-ETHYLANILINE NE, tech.	49850-16-0	C ₁₀ H ₉ F ₆ N	97%	Boiling Point: 96-98°C/15mm
Finetech Industry Limited	3,5-BIS(TRIFLUOROMETHYL)-N-ETHYLANILINE NE	49850-16-0	C ₁₀ H ₉ F ₆ N		Custom synthesis and bulk quantities available
BLDpharm	N-Ethyl-3,5-bis(trifluoromethyl)aniline	49850-16-0	C ₁₀ H ₉ F ₆ N		
XIAMEN EQUATION CHEMICAL CO.,LTD	3,5-bis-(Trifluoromethyl)-N-ethylaniline	49850-16-0			

Sigma-Aldrich	3,5-Bis(trifluoromethyl)aniline	328-74-5	C ₈ H ₅ F ₆ N	97%	Precursor to N-ethylated compound
Apollo Scientific	3,5-Bis(trifluoromethyl)aniline	328-74-5	C ₈ H ₅ F ₆ N	98%	Precursor to N-ethylated compound
Chem-Impex	3,5-Bis(trifluoromethyl)aniline	328-74-5	C ₈ H ₅ F ₆ N	≥ 97% (GC)	Precursor to N-ethylated compound

Synthetic Protocols

The synthesis of derivatives from 3,5-bis(trifluoromethyl)aniline is crucial for the development of novel pharmaceutical compounds.^[1] Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted by skilled chemists.

Synthesis of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline

This protocol describes a condensation reaction between an aldehyde and 3,5-bis(trifluoromethyl)aniline.^[4]

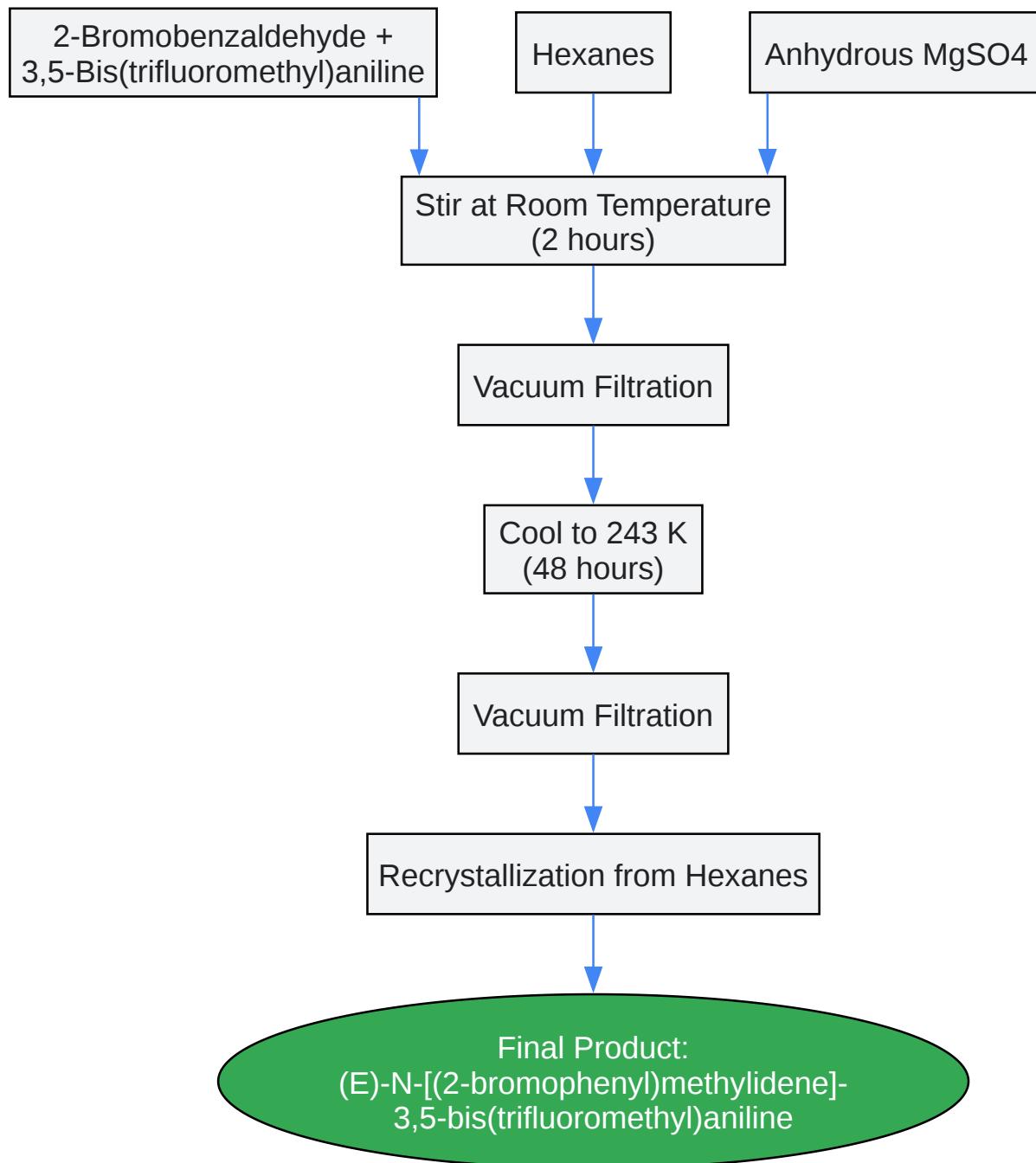
Materials:

- 2-Bromobenzaldehyde
- 3,5-Bis(trifluoromethyl)aniline
- Anhydrous Magnesium Sulfate (MgSO₄)
- Hexanes

Procedure:

- Dissolve 2-bromobenzaldehyde (1 equivalent) in hexanes in a flask.

- Add anhydrous MgSO₄ to the solution to act as a drying agent.
- Slowly add 3,5-bis(trifluoromethyl)aniline (1 equivalent) to the stirring solution.
- Allow the reaction mixture to stir for 2 hours at room temperature.
- Remove the MgSO₄ by vacuum filtration.
- Cool the filtrate to 243 K (-30°C) for 48 hours to induce precipitation.
- Collect the resulting yellow precipitate by vacuum filtration.
- Purify the product by recrystallization from hexanes to obtain light-yellow crystals of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.

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Synthetic workflow for a Schiff base derivative.

Synthesis of N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline

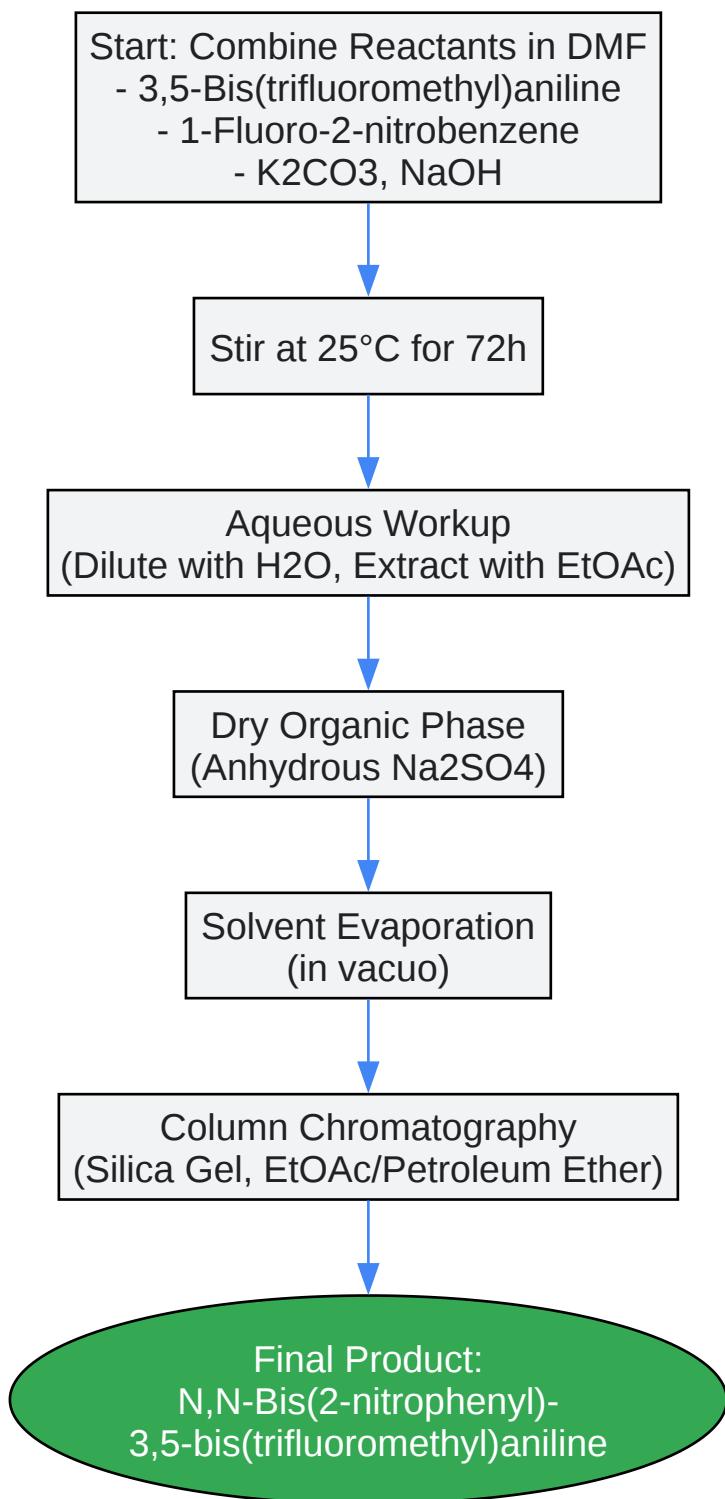
This protocol outlines a double nucleophilic aromatic substitution reaction.[\[5\]](#)

Materials:

- 3,5-Bis(trifluoromethyl)aniline
- 1-Fluoro-2-nitrobenzene
- Potassium Carbonate (K_2CO_3)
- Sodium Hydroxide (NaOH)
- Anhydrous Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)
- Water (H_2O)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel

Procedure:

- Combine 3,5-bis(trifluoromethyl)aniline (1 equivalent), 1-fluoro-2-nitrobenzene (1 equivalent), K_2CO_3 (1 equivalent), and NaOH (1.4 equivalents) in anhydrous DMF.
- Stir the mixture at 25°C for 72 hours.
- Dilute the reaction mixture with H_2O and extract the product with EtOAc three times.
- Combine the organic phases and dry over anhydrous Na_2SO_4 .
- Filter the solution and evaporate the solvent in vacuo.
- Purify the residue by column chromatography on silica gel using an EtOAc/petroleum ether mixture (1:10) to yield N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.

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Synthetic workflow for a triarylamine derivative.

Role in Drug Development

The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry due to its ability to enhance key pharmacological properties.^[2] Its strong electron-withdrawing nature and lipophilicity can improve a drug candidate's metabolic stability, bioavailability, and binding affinity to target receptors.^[1] The presence of two -CF₃ groups in 3,5-bis(trifluoromethyl)aniline amplifies these effects, making it a powerful scaffold for designing novel therapeutics, particularly in oncology and for central nervous system disorders.^[1] Derivatives of trifluoromethylanilines have shown notable antimicrobial activity, especially against Gram-positive bacteria, by likely disrupting bacterial membranes.^[6] Furthermore, compounds incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have been investigated as potent inhibitors of drug-resistant bacteria.^[7]

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- To cite this document: BenchChem. [Commercial suppliers of 3,5-Bis(trifluoromethyl)-N-ethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333709#commercial-suppliers-of-3-5-bis-trifluoromethyl-n-ethylaniline>

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